molecular formula C13H17ClN2 B1396374 N-((2-Methyl-1H-indol-3-yl)methyl)cyclopropanamine hydrochloride CAS No. 1332530-30-9

N-((2-Methyl-1H-indol-3-yl)methyl)cyclopropanamine hydrochloride

Cat. No.: B1396374
CAS No.: 1332530-30-9
M. Wt: 236.74 g/mol
InChI Key: FSXOSCGXSZCCJM-UHFFFAOYSA-N
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Description

N-((2-Methyl-1H-indol-3-yl)methyl)cyclopropanamine hydrochloride is a compound that belongs to the family of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities. The indole scaffold is present in many natural products and pharmaceuticals, making it a crucial structure in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Methyl-1H-indol-3-yl)methyl)cyclopropanamine hydrochloride typically involves the reaction of 2-methylindole with cyclopropanamine in the presence of a suitable catalyst. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The resulting indole derivative is then reacted with cyclopropanamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((2-Methyl-1H-indol-3-yl)methyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione, while reduction can yield indoline derivatives .

Scientific Research Applications

N-((2-Methyl-1H-indol-3-yl)methyl)cyclopropanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-((2-Methyl-1H-indol-3-yl)methyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets in the body. The indole scaffold allows the compound to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Methyl-1H-indol-3-yl)methyl]-cyclopropanamine hydrochloride
  • N-[(2-Methyl-1H-indol-3-yl)methyl]-cyclopropanamine
  • N-[(2-Methyl-1H-indol-3-yl)methyl]-cyclopropanamine sulfate

Uniqueness

N-((2-Methyl-1H-indol-3-yl)methyl)cyclopropanamine hydrochloride is unique due to its specific substitution pattern on the indole ring and the presence of the cyclopropanamine moiety. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c1-9-12(8-14-10-6-7-10)11-4-2-3-5-13(11)15-9;/h2-5,10,14-15H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXOSCGXSZCCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CNC3CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332530-30-9
Record name 1H-Indole-3-methanamine, N-cyclopropyl-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332530-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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